Dapm

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

42816-30-8 |

|---|---|

Fórmula molecular |

C12H14N3O3+ |

Peso molecular |

248.26 g/mol |

Nombre IUPAC |

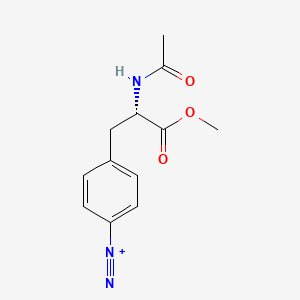

4-[(2S)-2-acetamido-3-methoxy-3-oxopropyl]benzenediazonium |

InChI |

InChI=1S/C12H13N3O3/c1-8(16)14-11(12(17)18-2)7-9-3-5-10(15-13)6-4-9/h3-6,11H,7H2,1-2H3/p+1/t11-/m0/s1 |

Clave InChI |

WIHZTLTVZDWMAX-NSHDSACASA-O |

SMILES isomérico |

CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+]#N)C(=O)OC |

SMILES canónico |

CC(=O)NC(CC1=CC=C(C=C1)[N+]#N)C(=O)OC |

Otros números CAS |

42816-30-8 |

Sinónimos |

DAPM p-diazo-N-acetyl-L-phenylalanine methyl este |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DAPI Staining: Mechanism and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a fluorescent stain that has become an indispensable tool in cellular and molecular biology. Its high specificity for DNA, coupled with a significant increase in fluorescence upon binding, makes it an excellent probe for visualizing cell nuclei and analyzing nuclear morphology. This technical guide provides a comprehensive overview of the DAPI staining mechanism, its quantitative properties, detailed experimental protocols, and its application in key research areas such as apoptosis and cell cycle analysis.

The Core Mechanism of DAPI Staining

DAPI is a blue-fluorescent DNA stain that exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), specifically at adenine-thymine (A-T) rich regions.[1][2] The binding is non-intercalative and is driven by a combination of electrostatic interactions and hydrogen bonding. The positively charged amidino groups of DAPI interact with the negatively charged phosphate backbone of DNA, while the indole ring fits snugly into the minor groove. This precise interaction is responsible for the dye's high specificity for DNA.

Upon binding to dsDNA, DAPI undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, approximately 20-fold.[3][4][5] This fluorescence enhancement is the basis of its utility as a DNA stain, allowing for a high signal-to-noise ratio and clear visualization of DNA within cells. While DAPI can also bind to RNA, its affinity is lower, and the fluorescence enhancement is significantly less, with the emission maximum shifting to a longer wavelength.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DAPI, providing a valuable reference for experimental design and data interpretation.

Table 1: Spectral Properties of DAPI

| State | Excitation Maximum (nm) | Emission Maximum (nm) | Notes |

| Unbound | ~340 | ~488 | Low fluorescence. |

| Bound to dsDNA | ~358 | ~461 | Bright blue fluorescence.[8] |

| Bound to RNA | ~358 | ~500 | Weaker fluorescence compared to dsDNA binding.[6][8] |

Table 2: Binding and Fluorescence Properties of DAPI

| Property | Value | Unit | Notes |

| Binding Affinity (Kd) to dsDNA | ~10⁻⁷ | M | High affinity for A-T rich regions.[9] |

| Quantum Yield (Unbound) | ~0.04 | - | |

| Quantum Yield (Bound to dsDNA) | ~0.92 | - | Significant enhancement upon binding.[2][5][10] |

| Fluorescence Lifetime (Bound to dsDNA) | 2.48 - 2.93 | ns | Can vary with chromatin condensation.[10][11] |

Experimental Protocols

Accurate and reproducible DAPI staining requires careful attention to the experimental protocol. The following sections provide detailed methodologies for staining fixed and live cells, as well as specific applications in apoptosis and cell cycle analysis.

Staining Fixed Cells

This is the most common application for DAPI, as fixation and permeabilization allow the dye to readily access the nuclear DNA.

Materials:

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Antifade mounting medium

Protocol:

-

Cell Fixation:

-

For adherent cells, wash with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in 4% paraformaldehyde for 10-15 minutes at room temperature.

-

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to enter the nucleus.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

DAPI Staining:

-

Dilute the DAPI stock solution to a working concentration of 0.1-1 µg/mL in PBS.

-

Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.

-

-

Final Washes: Wash the stained cells two to three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip with an antifade mounting medium to preserve the fluorescence signal.

-

Visualization: Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[12]

Staining Live Cells

DAPI is generally considered cell-impermeant and can be toxic to live cells at higher concentrations.[13] However, it can be used for short-term live-cell imaging, although other dyes like Hoechst 33342 are often preferred for this purpose.

Protocol:

-

Preparation: Grow cells on a suitable imaging dish or chamber.

-

DAPI Staining:

-

Prepare a DAPI working solution of 1-10 µg/mL in a cell culture medium. The higher concentration is often necessary for sufficient staining in live cells.

-

Incubate the cells with the DAPI solution for 10-20 minutes at 37°C.

-

-

Washing: Gently wash the cells twice with a pre-warmed culture medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber. Prolonged exposure to UV light should be minimized to reduce phototoxicity.

Applications in Cellular Analysis

Apoptosis Detection

During apoptosis, the cell's chromatin undergoes condensation and fragmentation, leading to distinct morphological changes in the nucleus. DAPI staining can be used to visualize these changes. Apoptotic nuclei will appear smaller, more condensed, and often fragmented, exhibiting brighter fluorescence compared to the diffuse and evenly stained nuclei of healthy cells.[14]

Experimental Workflow for Apoptosis Detection:

Cell Cycle Analysis

DAPI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the nucleus. This property allows for the analysis of the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and thus will exhibit approximately double the DAPI fluorescence intensity. Cells in the S phase, actively replicating their DNA, will have an intermediate fluorescence intensity.[15][16]

Signaling Pathway for Cell Cycle Progression and DAPI Staining:

Conclusion

DAPI staining remains a fundamental and powerful technique in modern biological research. Its robust and specific interaction with DNA, coupled with its bright fluorescence, provides a reliable method for nuclear visualization and analysis. By understanding the core mechanism, quantitative properties, and optimized protocols presented in this guide, researchers, scientists, and drug development professionals can effectively leverage DAPI to gain critical insights into cellular processes such as apoptosis and cell cycle progression.

References

- 1. betalifesci.com [betalifesci.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. The use of DAPI fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 6. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Can DAPI bind to RNA? | AAT Bioquest [aatbio.com]

- 8. DAPI - Wikipedia [en.wikipedia.org]

- 9. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. DAPI | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAPI for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4',6-diamidino-2-phenylindole (DAPI), a widely used fluorescent stain for visualizing cell nuclei in a variety of applications. This document details DAPI's spectral properties, its mechanism of action, and provides detailed protocols for its use in microscopy.

Core Principles of DAPI Fluorescence

DAPI is a blue-fluorescent dye that exhibits a strong affinity for double-stranded DNA (dsDNA). Its fluorescence intensity is significantly enhanced upon binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3] This property makes DAPI an excellent and highly specific stain for cell nuclei, where the concentration of dsDNA is highest.

When unbound in solution, DAPI has a low quantum yield and emits weakly. However, upon binding to dsDNA, a conformational change and displacement of water molecules lead to a dramatic increase in fluorescence, approximately 20-fold.[4][5][6][7] This substantial increase in quantum yield upon binding to its target contributes to the high signal-to-noise ratio and excellent contrast in DAPI-stained images. DAPI can also bind to RNA, though with a lower affinity and a shift in its emission spectrum to a longer wavelength (around 500 nm).[5][7][8][9]

Spectral Properties and Quantitative Data

The spectral characteristics of DAPI are fundamental to its application in fluorescence microscopy. The dye is excited by ultraviolet (UV) light and emits in the blue region of the visible spectrum. These properties are summarized in the table below.

| Property | Value (Unbound in Aqueous Solution) | Value (Bound to dsDNA) |

| Excitation Maximum (λex) | ~340 nm | ~358 nm[2][5][8] |

| Emission Maximum (λem) | ~488 nm | ~461 nm[2][5][8] |

| Molar Extinction Coefficient (ε) | Not widely reported | ~27,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Low | High (~20-fold increase)[4][5][6][7] |

Note: The exact spectral maxima and quantum yield can vary slightly depending on the local environment, including solvent and the specific DNA sequence.

Experimental Protocols

Accurate and reproducible staining with DAPI requires careful adherence to established protocols. The following sections provide detailed methodologies for staining both fixed and live mammalian cells.

Staining Fixed Mammalian Cells

This protocol is suitable for cells grown on coverslips or in multi-well plates that have been fixed and permeabilized.

Materials:

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Antifade mounting medium

-

Microscope slides and coverslips

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile coverslips or in appropriate imaging plates.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

DAPI Staining:

-

Washing and Mounting:

-

Wash the cells twice with PBS to remove unbound DAPI.

-

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish if desired for long-term storage.

-

-

Imaging:

-

Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

-

Staining Live Mammalian Cells

DAPI is generally not recommended for long-term live-cell imaging due to its poor cell permeability and potential toxicity at the higher concentrations required for staining.[2][10][11] Hoechst 33342 is often a preferred alternative for live-cell nuclear staining. However, for short-term experiments, the following protocol can be used.

Materials:

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or other imaging buffer

Procedure:

-

Cell Culture:

-

Culture cells in an appropriate imaging dish or chamber.

-

-

DAPI Staining:

-

Washing:

-

Gently wash the cells twice with pre-warmed PBS or imaging buffer to reduce background fluorescence.[12]

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set and environmental control (37°C, 5% CO₂).

-

Visualizations

DAPI Fluorescence Mechanism

Caption: DAPI is excited by UV light, binds to dsDNA, and emits blue fluorescence.

Experimental Workflow for Fixed Cell Staining

Caption: A typical workflow for DAPI staining of fixed cells for microscopy.

Important Considerations for Optimal Results

-

Photostability and Photobleaching: DAPI is relatively photostable, but like all fluorophores, it will photobleach with prolonged exposure to excitation light.[12] To minimize photobleaching, use the lowest possible excitation intensity and exposure time required to obtain a good signal. The use of an antifade mounting medium is also highly recommended for fixed cell imaging.[2][3]

-

Photoconversion: Under UV excitation, DAPI can undergo photoconversion, leading to fluorescence emission in the green channel (FITC/GFP).[13][14] This can be a source of artifacts in multicolor imaging. To mitigate this, it is advisable to image other fluorophores (e.g., green and red) before imaging DAPI.

-

Toxicity in Live Cells: As mentioned, DAPI can be toxic to live cells, especially at higher concentrations and with prolonged incubation.[10] This can affect cell viability and function, potentially leading to artifacts in live-cell imaging experiments.

-

Filter Sets: For optimal imaging, use a filter set specifically designed for DAPI, with an excitation filter centered around 350-400 nm and an emission filter around 450-470 nm.

By understanding the principles of DAPI fluorescence and adhering to optimized protocols, researchers can effectively utilize this powerful tool for high-quality nuclear visualization in a wide range of microscopy applications.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. betalifesci.com [betalifesci.com]

- 3. astorscientific.us [astorscientific.us]

- 4. DAPI | AAT Bioquest [aatbio.com]

- 5. DAPI Counterstaining Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. DAPI - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. youdobio.com [youdobio.com]

- 13. The hazards of DAPI photoconversion: effects of dye, mounting media and fixative, and how to minimize the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

An In-depth Technical Guide to DAPI's Interaction with A-T Rich Regions of DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of 4',6-diamidino-2-phenylindole (DAPI) to DNA, with a specific focus on its well-established preference for Adenine-Thymine (A-T) rich regions. It delves into the quantitative aspects of this interaction, details the experimental protocols used to characterize it, and explores the implications of this binding on cellular processes, making it a valuable resource for those in research and drug development.

Core Mechanism: Minor Groove Binding and Intercalation

DAPI, a fluorescent stain, interacts with double-stranded DNA (dsDNA) through two primary modes: high-affinity binding to the minor groove of A-T rich sequences and lower-affinity intercalation into G-C rich or mixed-sequence regions.[1][2] The pronounced fluorescence enhancement observed upon DAPI binding is predominantly associated with its interaction with A-T rich regions in the minor groove.[3][4]

The preference for A-T rich sequences is attributed to a combination of factors, including the narrower width of the minor groove in these regions, which provides a snug fit for the DAPI molecule, and favorable van der Waals interactions.[5] The binding is further stabilized by hydrogen bonds formed between the amidino groups of DAPI and the O2 atoms of thymine and N3 atoms of adenine residues in the minor groove. This interaction is entropically driven. In contrast, binding to the major groove is an enthalpically driven process.[6]

While minor groove binding is the dominant and high-affinity mode, DAPI can also intercalate between DNA base pairs, particularly in regions with alternating G-C sequences.[1] This intercalative binding has a significantly lower binding affinity and results in a much weaker fluorescence enhancement compared to minor groove binding.[1]

Quantitative Binding Data

The interaction between DAPI and DNA can be quantified by determining the binding affinity (Ka) or the dissociation constant (Kd). These parameters are crucial for understanding the stability of the DAPI-DNA complex and are influenced by factors such as ionic strength and DNA sequence.

| Binding Mode | DNA Target | Binding Affinity (Ka, M-1) | Dissociation Constant (Kd, M) | Technique | Reference |

| Minor Groove Binding | A-T rich sequences | ~107 | ~10-7 | Force Spectroscopy | [1] |

| Calf Thymus DNA | 5.0 x 107 | 2.0 x 10-8 | Fluorescence Spectroscopy | [7] | |

| 5'-AAAAA-3' hairpin | 5.0 x 107 | 2.0 x 10-8 | Fluorescence Spectroscopy | [7] | |

| Intercalation | G-C rich sequences | ~105 | ~10-5 | Force Spectroscopy | [1] |

Impact on Cellular Processes and Drug Development

DAPI's ability to bind to DNA, particularly in the minor groove, can interfere with the function of various DNA-processing enzymes. This has implications for cellular processes and presents opportunities for drug development.

Inhibition of DNA Processing Enzymes

DAPI has been shown to inhibit the activity of several DNA-directed enzymes, including DNA polymerase and DNA ligase.[8] The proposed mechanism for this inhibition is steric hindrance, where the DAPI molecule bound in the minor groove physically obstructs the enzyme's access to the DNA substrate.[8] This interference can disrupt essential cellular processes such as DNA replication, repair, and transcription.[8][9][10]

The inhibitory effect of DAPI on these enzymes highlights its potential as a lead compound in the development of novel therapeutics targeting DNA-protein interactions.

DAPI's inhibitory effect on DNA processing enzymes.

Experimental Protocols

Fluorescence Spectroscopy for Determining Binding Affinity

Fluorescence spectroscopy is a widely used technique to quantify the binding of DAPI to DNA. The significant increase in DAPI's fluorescence upon binding to the minor groove of A-T rich DNA allows for the determination of the binding constant (Kf) through a titration experiment and subsequent Scatchard analysis.[11][12]

Materials:

-

Fluorometer

-

Quartz cuvettes

-

DAPI stock solution (e.g., 1 mg/mL in deionized water)

-

DNA stock solution (e.g., calf thymus DNA at a known concentration in buffer)

-

Buffer solution (e.g., Tris-HCl with NaCl)

Procedure:

-

Preparation of Solutions: Prepare a working solution of DAPI in the buffer. Prepare a series of DNA solutions of varying concentrations in the same buffer.

-

Titration: To a fixed concentration of DAPI in a cuvette, add increasing aliquots of the DNA solution.

-

Fluorescence Measurement: After each addition of DNA, gently mix the solution and measure the fluorescence intensity at the emission maximum of DAPI bound to DNA (~461 nm) with excitation at the maximum absorption wavelength (~358 nm).

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Calculate the fraction of bound DAPI (ƒ) at each DNA concentration.

-

Construct a Scatchard plot by plotting the ratio of bound/free DAPI versus the concentration of bound DAPI.

-

Alternatively, a modified Scatchard plot of [DNA]/ƒ versus 1/(1 - ƒ) can be used, where the slope yields the binding constant Kf.[11]

-

Fluorescence spectroscopy workflow for DAPI-DNA binding.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (DAPI) to a macromolecule (DNA), allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Materials:

-

Isothermal Titration Calorimeter

-

DAPI solution of known concentration in a suitable buffer

-

DNA solution (e.g., a specific A-T rich oligonucleotide) of known concentration in the same buffer

-

Degassing apparatus

Procedure:

-

Sample Preparation: Prepare the DAPI and DNA solutions in the same buffer to minimize heats of dilution. Thoroughly degas both solutions before the experiment.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading the Calorimeter: Load the DNA solution into the sample cell and the DAPI solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the DAPI solution into the DNA solution in the sample cell.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).

-

Isothermal Titration Calorimetry workflow for DAPI-DNA.

Conclusion

DAPI's strong and specific binding to the minor groove of A-T rich DNA sequences, coupled with its intense fluorescence enhancement, makes it an invaluable tool in molecular and cell biology. Understanding the quantitative and thermodynamic basis of this interaction is crucial for its effective application in research and for exploring its potential in drug development. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate and characterize the binding of DAPI and other small molecules to DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualizing light-triggered release of molecules inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAPI (#4083) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAPI binding to the DNA minor groove: a continuum solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effect of the minor groove binding agent DAPI (4,6-diamidino-2-phenyl-indole) on DNA-directed enzymes: an attempt to explain inhibition of plasmid expression in Escherichia coli [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA ligase I selectively affects DNA synthesis by DNA polymerases delta and epsilon suggesting differential functions in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

DAPI as a Fluorescent Probe for Nuclear Visualization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a well-established and widely utilized blue-fluorescent nucleic acid stain.[1][2] Its primary application lies in the visualization of cell nuclei, making it an indispensable tool in fluorescence microscopy, flow cytometry, and other cell analysis techniques.[3][4] DAPI exhibits a strong binding preference for the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA).[1][5][6] Upon binding to dsDNA, the fluorescence quantum yield of DAPI increases approximately 20-fold, resulting in a bright and specific nuclear signal.[6][7] This technical guide provides an in-depth overview of DAPI, including its mechanism of action, spectral properties, detailed experimental protocols, and troubleshooting advice for optimal nuclear visualization.

Core Principles of DAPI Staining

DAPI's utility as a nuclear stain stems from its specific interaction with DNA. It binds to the minor groove of dsDNA, with a noted preference for A-T rich sequences.[8] This binding is non-intercalative and stabilizes the DNA-dye complex, leading to a significant enhancement of its fluorescence.[8][9] While DAPI can also bind to RNA, the resulting fluorescence is weaker, and the emission maximum is shifted to a longer wavelength (around 500 nm).[1][10]

The cell permeability of DAPI is a critical factor in its application. In fixed cells, where the cell membrane is compromised, DAPI readily enters and stains the nucleus.[2][5] However, in live cells, DAPI's membrane permeability is limited, often requiring higher concentrations and longer incubation times for effective staining.[2][11] It is important to note that high concentrations of DAPI can be toxic to live cells.[1]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of DAPI are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₅N₅ | [1] |

| Excitation Maximum (bound to dsDNA) | ~358-359 nm | [1][5][6][10][12][13][14] |

| Emission Maximum (bound to dsDNA) | ~457-461 nm | [1][5][6][10][12][13][14] |

| Quantum Yield (bound to poly(d(A-T))) | 0.66 | [15] |

| Quantum Yield (bound to DNA) | 0.62 | [15] |

| Fluorescence Enhancement upon dsDNA binding | ~20-fold | [4][6][7][10] |

Experimental Protocols

Detailed methodologies for common DAPI staining applications are provided below.

Protocol 1: Staining of Fixed Adherent Cells

This protocol is suitable for staining cells grown on coverslips or in culture plates.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[16]

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates.

-

Washing: Gently wash the cells two to three times with PBS to remove culture medium.[5]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional but Recommended): Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to ensure efficient entry of DAPI into the nucleus.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Incubate the cells with DAPI working solution (300 nM) for 1-5 minutes at room temperature, protected from light.[16][17]

-

Washing: Rinse the cells two to three times with PBS to remove unbound DAPI.[5]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For cells in plates, add fresh PBS or mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: Staining of Tissue Sections

This protocol is applicable to both paraffin-embedded and frozen tissue sections.

Materials:

-

Deparaffinization reagents (for paraffin-embedded sections: xylene, ethanol series)

-

Antigen retrieval buffer (if performing immunohistochemistry)

-

PBS

-

DAPI stock solution (e.g., 5 mg/mL in DMF)[18]

-

DAPI working solution (e.g., 100 ng/mL in PBS)[18]

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval (if applicable): Perform antigen retrieval according to the specific antibody protocol.

-

Washing: Wash sections three times with PBS for 5 minutes each.

-

DAPI Staining: Incubate the sections with DAPI working solution (100 ng/mL) for 30 minutes at room temperature in the dark.[18]

-

Washing: Briefly rinse the sections with PBS or distilled water to remove unbound dye.[19]

-

Mounting: Remove excess liquid and mount with an antifade mounting medium and a coverslip.[19]

-

Imaging: Visualize using a fluorescence microscope with a DAPI filter set.

Protocol 3: DAPI Staining for Flow Cytometry

This protocol is for assessing cell viability or for DNA content analysis.

Materials:

-

Cell suspension

-

Staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40)[17]

-

DAPI stock solution

-

DAPI working solution (e.g., 3 µM in staining buffer)[17]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

-

Centrifugation: Centrifuge the cell suspension and discard the supernatant.[17]

-

Resuspension: Loosen the cell pellet by tapping the tube and resuspend in 1 mL of DAPI working solution (3 µM).[17]

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.[17]

-

Analysis: Analyze the cells by flow cytometry using a UV or violet laser for excitation.[6]

Visualization of Workflows

DAPI Staining Workflow for Fixed Adherent Cells

Caption: Workflow for DAPI staining of fixed adherent cells.

DAPI Staining Workflow for Flow Cytometry

Caption: Workflow for DAPI staining in flow cytometry applications.

Troubleshooting

Common issues encountered during DAPI staining and their potential solutions are outlined below.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Insufficient DAPI concentration or incubation time.[20] - Inadequate cell permeabilization.[5] - Degraded DAPI solution. | - Optimize DAPI concentration and incubation time.[21] - Ensure proper permeabilization with an appropriate reagent. - Use a fresh DAPI solution and store it properly (protected from light at 2-8°C or -20°C).[21] |

| High Background Fluorescence | - Excessive DAPI concentration or incubation time.[2] - Insufficient washing after staining.[2] | - Reduce DAPI concentration and/or incubation time. - Increase the number and duration of washing steps after DAPI incubation.[5] |

| Uneven or Patchy Staining | - Incomplete removal of culture medium or fixative. - Cell clumping. | - Ensure thorough washing between steps. - Prepare a single-cell suspension for flow cytometry or ensure even cell distribution on coverslips. |

| Photobleaching | - Prolonged exposure to excitation light. | - Minimize exposure to the excitation light source. - Use an antifade mounting medium.[17] - Acquire images promptly after staining. |

| Signal in Non-nuclear Regions | - Staining of RNA in the cytoplasm (at high concentrations).[1] - Mycoplasma contamination.[1][3] | - Use the lowest effective DAPI concentration. - Regularly test cell cultures for mycoplasma contamination. |

| Photoconversion to Green Channel | - UV excitation of DAPI can lead to a fluorescent species that emits in the green spectrum.[22] | - Acquire images in the DAPI channel after imaging other fluorophores.[22] - Use the lowest necessary DAPI concentration.[22] |

Conclusion

DAPI remains a cornerstone fluorescent probe for nuclear visualization due to its specificity, high fluorescence enhancement, and ease of use. By understanding its fundamental properties and adhering to optimized protocols, researchers can achieve reliable and high-quality nuclear staining for a wide range of applications in cell biology, drug discovery, and diagnostics. This guide provides the necessary technical information and practical workflows to effectively utilize DAPI as a robust tool for nuclear visualization.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. betalifesci.com [betalifesci.com]

- 3. bosterbio.com [bosterbio.com]

- 4. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. astorscientific.us [astorscientific.us]

- 6. beckman.com [beckman.com]

- 7. DAPI | AAT Bioquest [aatbio.com]

- 8. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. biomanufacturing.org [biomanufacturing.org]

- 11. biotium.com [biotium.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 14. optolongfilter.com [optolongfilter.com]

- 15. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. DAPI Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]

- 19. DAPI Counterstaining Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. youdobio.com [youdobio.com]

- 22. The hazards of DAPI photoconversion: effects of dye, mounting media and fixative, and how to minimize the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DAPI in Fluorescence Microscopy

For researchers, scientists, and drug development professionals, 4',6-diamidino-2-phenylindole, commonly known as DAPI, is an indispensable tool for visualizing cell nuclei and assessing cellular health. This guide provides a comprehensive overview of the principles governing DAPI's use in fluorescence microscopy, detailed experimental protocols, and the quantitative data necessary for its effective application.

Core Principles of DAPI Staining

DAPI is a blue-fluorescent dye that exhibits a strong and specific affinity for the minor groove of double-stranded DNA (dsDNA), with a particular preference for adenine-thymine (A-T) rich regions.[1][2][3][4][5] Upon binding to dsDNA, DAPI undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright, blue signal that clearly delineates the nucleus.[6][7][8][9] This fluorescence enhancement is approximately 20-fold compared to unbound DAPI.[6][10][11][12]

The mechanism of DAPI's fluorescence is rooted in its molecular structure and its interaction with the DNA molecule. When unbound in an aqueous solution, the DAPI molecule has rotational freedom, which leads to non-radiative decay pathways that quench its fluorescence. However, when constrained within the minor groove of DNA, this rotational freedom is restricted, favoring radiative decay in the form of fluorescence.

While DAPI's primary target is dsDNA, it can also bind to RNA, albeit with a lower affinity and a different binding mode, believed to be intercalation at adenine-uracil (A-U) rich regions.[4][6][13] The fluorescence emission of DAPI bound to RNA is weaker and shifted to a longer wavelength (around 500 nm) compared to when it is bound to dsDNA.[4][6]

DAPI is moderately cell-impermeant and is therefore most commonly used for staining fixed and permeabilized cells.[2][6][14] However, at higher concentrations, it can be used to stain live cells, although this may introduce cytotoxicity with prolonged exposure.[2][4][15] For live-cell imaging, Hoechst stains are often preferred due to their greater membrane permeability.[6]

Quantitative Data for DAPI

The spectral and physical properties of DAPI are crucial for designing and executing fluorescence microscopy experiments. The following table summarizes key quantitative data for DAPI.

| Property | Value | References |

| Excitation Maximum (bound to dsDNA) | ~358 - 360 nm | [2][3][4][12] |

| Emission Maximum (bound to dsDNA) | ~457 - 461 nm | [2][3][4][6] |

| Quantum Yield (bound to dsDNA) | ~0.62 - 0.92 | [6][16][17] |

| Molar Extinction Coefficient (at 353 nm) | 27,000 cm⁻¹M⁻¹ | |

| Molecular Weight | 350.25 g/mol (dihydrochloride) | [7][11] |

| Binding Affinity (Kd for dsDNA) | ~100 nM | [7] |

Experimental Protocols

Accurate and reproducible DAPI staining requires careful attention to protocol details. Below are detailed methodologies for common applications.

Preparation of DAPI Stock and Working Solutions

-

DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM):

-

Dissolve 10 mg of DAPI dihydrochloride powder in 2 mL of deionized water (diH₂O) or dimethylformamide (DMF).[18][19]

-

DAPI has poor solubility in water; sonication may be necessary to fully dissolve the powder.[18]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage, protected from light.[1]

-

-

DAPI Working Solution (e.g., 300 nM):

Protocol for Staining Fixed Adherent Cells

-

Cell Culture and Fixation:

-

Permeabilization (Optional but Recommended):

-

To ensure efficient entry of DAPI into the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[2]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

DAPI Staining:

-

Washing and Mounting:

-

Imaging:

-

Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[3]

-

Protocol for Staining Tissue Sections

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval (if performing immunofluorescence):

-

Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.

-

-

Permeabilization:

-

Permeabilize the tissue sections with a buffer containing a detergent like Triton X-100 or Tween 20.

-

-

DAPI Staining:

-

Apply the DAPI working solution to the tissue sections and incubate for 5-10 minutes at room temperature in the dark.[19]

-

-

Washing and Mounting:

-

Gently wash the slides with PBS to remove excess DAPI.

-

Mount with an antifade mounting medium and a coverslip.

-

-

Imaging:

-

Image using a fluorescence microscope with a DAPI filter set.

-

Protocol for Staining Live Cells

-

Preparation:

-

Prepare a DAPI working solution in a serum-free culture medium at a concentration of 0.1-1 µg/mL.[1]

-

-

Staining:

-

Add the DAPI-containing medium to the live cells and incubate at 37°C for 10-15 minutes.[1]

-

-

Washing and Imaging:

Visualizing Core Concepts with Graphviz

DAPI's Mechanism of Action

Caption: Mechanism of DAPI fluorescence upon binding to DNA.

Experimental Workflow for Fixed Cell Staining

References

- 1. youdobio.com [youdobio.com]

- 2. astorscientific.us [astorscientific.us]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. DAPI - Wikipedia [en.wikipedia.org]

- 5. betalifesci.com [betalifesci.com]

- 6. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 7. DAPI | AAT Bioquest [aatbio.com]

- 8. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Labeling nuclear DNA using DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. optolongfilter.com [optolongfilter.com]

- 11. toolsbiotech.com [toolsbiotech.com]

- 12. beckman.com [beckman.com]

- 13. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 15. How does DAPI work? | AAT Bioquest [aatbio.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. DAPI Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]

- 20. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

DAPI: A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds with high specificity to the minor groove of A-T rich regions of double-stranded DNA.[1][2] This interaction results in a significant enhancement of its fluorescence, making it an invaluable tool for visualizing cell nuclei.[3][4][5] This technical guide provides an in-depth overview of the core applications of DAPI in cell biology research, including cell counting, apoptosis detection, and cell cycle analysis. It details experimental protocols, presents quantitative data in a structured format, and utilizes diagrams to illustrate key workflows and principles for researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

DAPI is a blue-fluorescent DNA stain that, upon binding to double-stranded DNA, exhibits a fluorescence quantum yield that is approximately 20-fold greater than in its unbound state.[3][4][5][6] Its preferential binding to adenine-thymine (A-T) rich regions of DNA makes it a highly specific nuclear counterstain.[1][2] While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a shifted emission maximum.[1][5]

Spectral Properties

The spectral characteristics of DAPI are crucial for designing fluorescence microscopy experiments.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (DNA-bound) | 358 | [1][4][7] |

| Emission Maximum (DNA-bound) | 461 | [1][4][7][8] |

| Emission Maximum (RNA-bound) | ~500 | [1][5] |

These properties make DAPI compatible with standard DAPI filter sets and suitable for multicolor imaging experiments with green and red fluorophores.[4]

Applications in Cell Biology

DAPI's robust and specific nuclear staining has led to its widespread use in a variety of cell biology applications.

Cell Counting and Nuclear Visualization

A primary application of DAPI is the straightforward counting of cells in a population. By staining the nuclei, it provides a clear marker for each cell, which can be visualized using fluorescence microscopy.[9]

Experimental Protocol: DAPI Staining for Cell Counting

-

Cell Seeding: Plate cells on a suitable substrate (e.g., coverslips, microplates) and culture until the desired confluency is reached.

-

Fixation: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to ensure DAPI can enter and stain the nucleus.

-

DAPI Staining: Wash the cells with PBS. Incubate with a DAPI working solution (refer to the table below) for 5-15 minutes at room temperature, protected from light.[10]

-

Washing: Wash the cells twice with PBS to remove unbound DAPI.

-

Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.

Quantitative Parameters for Cell Counting

| Parameter | Value | Reference |

| DAPI Working Concentration | 0.1 - 1 µg/mL | [9][10] |

| Incubation Time | 5 - 15 minutes | [10] |

Caption: DAPI staining distinguishes between healthy and apoptotic cells based on nuclear morphology.

Cell Cycle Analysis

The intensity of DAPI fluorescence is directly proportional to the amount of DNA within a cell. [5][11]This principle allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. Cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit approximately double the fluorescence intensity. [12] Experimental Protocol: DAPI Staining for Cell Cycle Analysis

-

Cell Harvest: Harvest a single-cell suspension of the population to be analyzed.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA. [13][14]3. Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade any RNA, ensuring that DAPI staining is specific to DNA. [15]5. DAPI Staining: Incubate the cells with a DAPI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a UV or violet laser. [13][16]The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between them.

Quantitative Parameters for Cell Cycle Analysis

| Parameter | Value | Reference |

| DAPI Working Concentration | 10 µg/mL | [17][18] |

| Incubation Time | 15 - 30 minutes | [17] |

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is DAPI a marker of? | AAT Bioquest [aatbio.com]

- 4. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. DAPI | AAT Bioquest [aatbio.com]

- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. betalifesci.com [betalifesci.com]

- 10. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. DAPI Cell Cycle Staining Protocol [icms.qmul.ac.uk]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

A Technical Guide to DAPI for Cellular Nuclei Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a well-established, blue-fluorescent DNA stain widely utilized in fluorescence microscopy and cell analysis.[1][2] Its primary application is the specific labeling of cell nuclei, enabling researchers to visualize, count, and assess the morphology of nuclei in both fixed and, with specific considerations, live cells.[1][2] This guide provides an in-depth overview of the core principles and practical applications of DAPI staining, with a focus on its utility in research and drug development.

Mechanism of Action

DAPI's efficacy as a nuclear stain stems from its high affinity for double-stranded DNA (dsDNA). It preferentially binds to the minor groove of adenine-thymine (A-T) rich regions of DNA.[1][2] Upon binding to dsDNA, DAPI undergoes a conformational change that leads to a significant, approximately 20-fold, enhancement of its fluorescence.[3] This results in a bright and specific blue signal that clearly demarcates the nucleus.

Quantitative Data

The spectral properties of DAPI are crucial for designing imaging experiments and selecting appropriate filter sets. The following tables summarize key quantitative data for DAPI.

Table 1: Fluorescence Properties of DAPI

| Property | Wavelength (nm) |

| Excitation Maximum | ~358[2] |

| Emission Maximum | ~461[2] |

Table 2: Common Working Concentrations for DAPI Staining

| Application | Cell State | Typical Concentration | Incubation Time |

| Nuclear Counterstaining | Fixed | 300 nM[4] | 1-5 minutes[4] |

| Flow Cytometry | Fixed | 3 µM[3] | 15 minutes[3] |

| Live Cell Imaging | Live | 0.1 - 1 µg/mL[1] | 10-15 minutes[1] |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable DAPI staining. Below are standard protocols for fixed and live cells.

DAPI Staining of Fixed Cells

This is the most common application of DAPI due to its robust and specific staining in cells with permeabilized membranes.

Materials:

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium (preferably with an antifade reagent)

Protocol:

-

Cell Preparation: Culture cells on coverslips or in imaging plates to the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixative solution and incubate for 10-15 minutes at room temperature.[2]

-

Washing: Aspirate the fixative and wash the cells three times with PBS.

-

Permeabilization: Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.[2] This step is crucial for allowing DAPI to enter the nucleus.

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

DAPI Staining: Prepare a working solution of DAPI in PBS (e.g., 300 nM). Add the DAPI working solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[4]

-

Final Washes: Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[4]

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.

DAPI Staining of Live Cells

Staining live cells with DAPI is less common due to its poor permeability through intact cell membranes and potential cytotoxicity at higher concentrations.[1] However, for short-term experiments, it can be a viable option.

Protocol:

-

Prepare DAPI Working Solution: Dilute the DAPI stock solution in an appropriate cell culture medium to the desired final concentration (e.g., 0.1-1 µg/mL).

-

Staining: Add the DAPI-containing medium to the live cells and incubate for 10-15 minutes at 37°C.[1]

-

Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove excess DAPI.

-

Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a DAPI filter set and environmental control (temperature, CO2).

Applications in Research and Drug Development

DAPI's reliability and ease of use make it a valuable tool in various research and drug development applications.

-

Cell Counting and Proliferation Assays: The clear demarcation of nuclei by DAPI allows for accurate automated cell counting in high-throughput screening and proliferation assays.

-

Cell Cycle Analysis: Changes in nuclear morphology, such as chromatin condensation during mitosis, can be visualized with DAPI, providing insights into the cell cycle.[1]

-

Apoptosis Detection: Nuclear fragmentation and condensation, hallmarks of apoptosis, are readily detectable with DAPI staining.[1]

-

High-Content Screening (HCS): In HCS, DAPI serves as a fundamental nuclear marker for automated image analysis. It enables the identification and segmentation of individual cells, which is the first step in quantifying various cellular parameters in response to drug candidates. This allows for the assessment of compound effects on cell number, nuclear morphology, and the spatial relationship of other fluorescently labeled cellular components.

-

Cytotoxicity Assays: In drug discovery, DAPI can be used to assess the cytotoxic effects of compounds by quantifying the number of surviving cells after treatment.

Conclusion

DAPI remains an indispensable tool in cell biology and drug discovery for the fundamental task of identifying and analyzing cell nuclei. Its bright fluorescence, high specificity for DNA, and straightforward staining protocols make it a reliable choice for a wide range of applications, from basic cell counting to sophisticated high-content screening. By understanding the principles of DAPI staining and adhering to optimized protocols, researchers can generate high-quality, reproducible data to advance their scientific investigations.

References

Methodological & Application

Application Note: DAPI Staining Protocol for Fixed Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA.[1][2] It is a widely used nuclear counterstain in fluorescence microscopy and immunofluorescence to visualize cell nuclei.[1][2] When bound to dsDNA, DAPI has an excitation maximum at approximately 358 nm and an emission maximum at 461 nm, resulting in a distinct blue fluorescence.[1][3] This protocol provides a detailed, step-by-step procedure for staining fixed cells with DAPI.

Experimental Protocols

This section outlines the necessary reagents and a step-by-step guide for fixing, permeabilizing, and staining cells with DAPI.

I. Required Materials

-

DAPI (4',6-diamidino-2-phenylindole, dihydrochloride)[3]

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)[1]

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)[1]

-

Deionized Water (diH₂O) or Dimethylformamide (DMF)[3]

-

Microscope slides and coverslips[1]

II. Solution Preparation

1. DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM)

-

To prepare a 5 mg/mL DAPI stock solution, dissolve 10 mg of DAPI powder in 2 mL of deionized water or DMF.[3][5]

-

DAPI has limited solubility in water; sonication may be necessary to fully dissolve the powder.[3]

-

Storage: The stock solution can be stored at 2-6°C for up to 6 months or at -20°C for longer periods, protected from light.[3][5]

2. DAPI Working Solution (e.g., 300 nM)

-

Prepare an intermediate dilution of DAPI (e.g., 300 µM) by adding 2.1 µL of the 14.3 mM stock solution to 100 µL of PBS.[3]

-

Dilute the intermediate solution 1:1,000 in PBS to create a 300 nM working solution.[3][5]

-

The optimal concentration for the working solution can range from 0.1 to 1 µg/mL (approximately 300 nM to 3 µM), and should be optimized for your specific cell type and application.[1][2]

3. Fixation Solution (4% PFA)

-

To prepare a 4% paraformaldehyde solution, dilute a 16% formaldehyde stock solution with PBS.[6]

-

Caution: Formaldehyde is toxic and should be handled in a fume hood.

4. Permeabilization Solution (0.1% Triton X-100)

-

Prepare a 0.1% Triton X-100 solution by diluting a 10% stock solution in PBS.[6]

III. Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Wash: Gently rinse the cells twice with PBS to remove any remaining culture medium.[1]

-

Fixation: Add enough 4% paraformaldehyde solution to completely cover the cells and incubate for 10-15 minutes at room temperature.[1] This step is crucial for preserving the cellular structure.[1]

-

Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[6]

-

Permeabilization: To allow DAPI to enter the nucleus, incubate the cells with a 0.1% Triton X-100 solution in PBS for 5 to 10 minutes at room temperature.[1]

-

Wash: Rinse the cells twice with PBS.[4]

-

DAPI Staining: Add the DAPI working solution to the cells, ensuring they are fully covered, and incubate for 1-5 minutes at room temperature, protected from light.[3][4]

-

Wash: Wash the cells 2-3 times with PBS to eliminate unbound DAPI and reduce background fluorescence.[3]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[1][4] Carefully lower the coverslip to avoid air bubbles.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[2]

IV. Staining Protocol for Suspension Cells

-

Cell Collection: Centrifuge the cell suspension at 500g for 5 minutes to pellet the cells.[7]

-

Wash: Wash the cells twice with cold PBS, centrifuging between washes.[7]

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add this suspension to 4.5 mL of ice-cold 70% ethanol while gently vortexing.[7] Incubate at 4°C for at least 2 hours.

-

Rehydration: Centrifuge the fixed cells at 1000g for 5 minutes and resuspend the pellet in 5 mL of PBS.[7] Let them sit for 15 minutes at room temperature.

-

DAPI Staining: Centrifuge the cells again and resuspend the pellet in the DAPI working solution containing a permeabilizing agent like Triton X-100.[7] Incubate for 30 minutes at room temperature in the dark.[7][8]

-

Analysis: The cells are now ready for analysis by flow cytometry or for mounting on slides for microscopy.[7][9]

Data Presentation

The following table summarizes the quantitative parameters of the DAPI staining protocol.

| Parameter | Adherent Cells | Suspension Cells | Reference(s) |

| Fixation Solution | 4% Paraformaldehyde in PBS | 70% Ethanol | [1][7] |

| Fixation Time | 10-15 minutes at Room Temperature | At least 2 hours at 4°C | [1][7] |

| Permeabilization Solution | 0.1% Triton X-100 in PBS | Included in DAPI staining solution | [1][7] |

| Permeabilization Time | 5-10 minutes at Room Temperature | 30 minutes at Room Temperature | [1][7] |

| DAPI Working Concentration | 0.1 - 1 µg/mL (e.g., 300 nM) | 10 µg/mL | [1][2][8] |

| Staining Incubation Time | 1-10 minutes at Room Temperature | 30 minutes at Room Temperature | [1][3][8] |

| Excitation Wavelength | ~358 nm | ~358 nm | [3] |

| Emission Wavelength | ~461 nm | ~461 nm | [3] |

Mandatory Visualization

The following diagram illustrates the general workflow for DAPI staining of fixed adherent cells.

Caption: Workflow for DAPI staining of fixed adherent cells.

Troubleshooting

-

Weak or No Signal:

-

Improper Fixation/Permeabilization: Ensure that fixation and permeabilization times are optimal. Over-fixation can hinder DAPI penetration.[1]

-

DAPI Concentration: The DAPI solution may be too dilute or degraded. Prepare fresh working solutions and consider titrating the concentration.[10]

-

Photobleaching: DAPI is sensitive to light. Minimize light exposure during staining and imaging, and use an antifade mounting medium.[1]

-

-

High Background:

-

Insufficient Washing: Ensure thorough washing after the staining step to remove unbound DAPI.[3]

-

DAPI Concentration Too High: An excessively high concentration of DAPI can lead to non-specific binding and high background.

-

-

Uneven Staining:

-

Cell Clumping: Ensure cells are in a single-cell suspension (for suspension cells) to allow for uniform staining.

-

Incomplete Coverage: Make sure the coverslip is entirely covered with the staining solution.

-

References

- 1. astorscientific.us [astorscientific.us]

- 2. youdobio.com [youdobio.com]

- 3. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. DAPI Staining Protocol [ruthazerlab.mcgill.ca]

- 5. DAPI reconstitution and viability staining [protocols.io]

- 6. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Live Cell Imaging Using DAPI

For Researchers, Scientists, and Drug Development Professionals

Introduction to DAPI for Live Cell Imaging

DAPI (4′,6-diamidino-2-phenylindole) is a well-established fluorescent stain that exhibits a strong affinity for the minor groove of A-T rich regions of double-stranded DNA (dsDNA).[1][2][3] Upon binding to dsDNA, its fluorescence quantum yield increases approximately 20-fold, emitting a bright blue light under ultraviolet (UV) excitation (excitation maximum ~358 nm, emission maximum ~461 nm).[1][2] While DAPI is extensively used for nuclear counterstaining in fixed cells and tissues due to its high specificity and bright signal, its application in live-cell imaging presents unique challenges and considerations.[1][4][5]

DAPI is generally considered cell-impermeant to healthy, live cells.[1][6] However, it can slowly penetrate intact cell membranes, particularly at higher concentrations or with longer incubation times.[2][3][4] This characteristic can be exploited for short-term live-cell imaging, but it also introduces the risk of cytotoxicity and phototoxicity, which can impact cellular processes and compromise experimental results.[1][7][8] Therefore, careful optimization of staining conditions is paramount for successful live-cell imaging with DAPI.

These application notes provide a comprehensive guide to utilizing DAPI for live-cell imaging, including detailed protocols, data presentation for experimental parameters, and troubleshooting advice.

Mechanism of DAPI Staining

The following diagram illustrates the mechanism of DAPI interaction with a living cell and its subsequent binding to DNA.

Caption: DAPI slowly permeates the live cell membrane and nuclear envelope to bind to dsDNA.

Quantitative Data for DAPI Live Cell Staining

The optimal concentration and incubation time for DAPI in live-cell imaging are critical to balance signal intensity with cell viability. The following table summarizes recommended starting conditions for various applications. It is crucial to empirically determine the optimal parameters for your specific cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| DAPI Concentration | 0.1 - 1 µg/mL (approximately 0.3 - 3 µM) | Start with a low concentration and titrate up to find the lowest effective concentration.[1][4] Higher concentrations can be cytotoxic.[1] |

| Incubation Time | 1 - 10 minutes | Shorter incubation times are preferred to minimize toxicity.[1][2] For some applications, incubation on ice can reduce DAPI uptake by live cells.[9] |

| Excitation Wavelength | ~360 nm | Minimize exposure time and intensity to reduce phototoxicity.[7][8] |

| Emission Wavelength | ~460 nm | |

| Cell Type | Varies | Permeability to DAPI can differ between cell types. Optimization is essential. |

Experimental Protocols

Materials

-

DAPI (4′,6-diamidino-2-phenylindole, dihydrochloride) powder or stock solution

-

Dimethylformamide (DMF) or deionized water (for stock solution)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Live cells cultured on imaging-compatible plates or coverslips

-

Fluorescence microscope with a DAPI filter set and environmental chamber (for long-term imaging)

Preparation of DAPI Solutions

Stock Solution (e.g., 1 mg/mL):

-

Weigh out the desired amount of DAPI powder.

-

Dissolve in a small amount of DMF or deionized water. DAPI has better solubility in DMF.

-

Bring the final volume to the desired concentration with deionized water.

-

Aliquot and store at -20°C, protected from light. Properly stored stock solutions are stable for several months.[4]

Working Solution (e.g., 0.5 µg/mL):

-

Thaw an aliquot of the DAPI stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or PBS immediately before use.

Experimental Workflow for Live Cell Staining and Imaging

The following diagram outlines the general workflow for DAPI staining of live cells.

References

- 1. astorscientific.us [astorscientific.us]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI - Wikipedia [en.wikipedia.org]

- 4. betalifesci.com [betalifesci.com]

- 5. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Standard Fluorescent Imaging of Live Cells is Highly Genotoxic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wi.mit.edu [wi.mit.edu]

Application Notes: DAPI Concentration for Staining Adherent Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, emitting a characteristic blue fluorescence. It is extensively used in fluorescence microscopy for visualizing cell nuclei. A critical parameter for successful nuclear staining is the optimization of DAPI concentration, as suboptimal concentrations can lead to issues such as weak signals, high background fluorescence, or cytotoxicity.[1][2] This document provides detailed protocols and guidelines for the effective use of DAPI in staining adherent cell cultures.

Key Considerations for DAPI Staining

-

Cell State: DAPI is primarily recommended for fixed and permeabilized cells. While it can enter live cells, the efficiency is low, and higher concentrations are required, which can be toxic.[3][4][5]

-

Concentration: The optimal working concentration of DAPI can vary depending on the cell type and experimental conditions. A titration is often recommended to determine the ideal concentration for a specific application.[6]

-

Incubation Time: Incubation times that are too long can contribute to high background fluorescence.[1][7]

-

Washing: Thorough washing after staining is crucial to remove unbound DAPI and minimize background noise.[1]

-

Mounting Medium: The use of an antifade mounting medium is recommended to preserve the fluorescent signal, especially for prolonged imaging.[8][9]

Data Presentation: DAPI Staining Parameters

The following table summarizes common DAPI concentrations and incubation times for staining adherent cell cultures, as cited in various protocols.

| Parameter | Recommended Range | Notes | Source(s) |

| Stock Solution Concentration | 1 to 5 mg/mL | Can be prepared in deionized water, DMF, or DMSO.[6][8][10] | [6][8][10] |

| Working Solution Concentration | 30 nM - 1 µg/mL | The optimal concentration should be determined empirically.[6][9][10][11] | [6][9][10][11] |

| 300 nM | A common starting point for general nuclear imaging.[8][9][11] | [8][9][11] | |

| 1 µg/mL | Also frequently used, particularly for fixed cells.[4][6] | [4][6] | |

| Incubation Time | 1 - 15 minutes | Shorter times (1-5 min) are often sufficient and help reduce background.[8][9][10][11] | [8][9][10][11] |

| 5 - 10 minutes | A widely used incubation period.[9][12] | [9][12] | |

| 15 minutes | May be required for certain cell types or applications.[10] | [10] | |

| Fixation | Required for optimal staining | DAPI has poor permeability in live cells.[3][4] | [3][4] |

| Permeabilization | Recommended | Ensures DAPI access to the nucleus.[9] | [9] |

Experimental Protocols

1. Preparation of DAPI Stock Solution (1 mg/mL)

-

Materials:

-

DAPI (dihydrochloride or dilactate salt)

-

Deionized water (dH₂O) or Dimethylformamide (DMF)

-

-

Procedure:

-

Weigh out the desired amount of DAPI powder.

-

Dissolve the DAPI in dH₂O or DMF to a final concentration of 1 mg/mL. Note: DAPI dihydrochloride may require sonication to fully dissolve in water.[8][10]

-

Aliquot the stock solution into light-protected microcentrifuge tubes.

-

Store aliquots at -20°C for long-term storage (stable for at least 6 months). For short-term storage, the solution can be kept at 2-8°C for up to 6 months, protected from light.[10] Caution: DAPI is a potential mutagen and should be handled with care. Dispose of waste according to institutional guidelines.[10]

-

2. Staining Protocol for Adherent Cells

This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for specific cell lines and experimental setups.

-

Materials:

-

Adherent cells cultured on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI stock solution (1 mg/mL)

-

Antifade mounting medium

-

Microscope slides

-

-

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in an appropriate imaging-grade culture vessel to the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Add the fixative solution (e.g., 4% PFA) to cover the cells and incubate for 10-15 minutes at room temperature.[9]

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add the permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.[9]

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining:

-

Prepare the DAPI working solution by diluting the stock solution in PBS. A common starting concentration is 300 nM or 1 µg/mL.[6][8][11]

-

Add the DAPI working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 1-10 minutes at room temperature, protected from light.[8][9][11] The optimal time may vary.

-

-

Final Washes: Aspirate the DAPI solution and wash the cells extensively with PBS (e.g., three times for 5 minutes each) to remove unbound dye and reduce background.[1]

-

Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[8][9]

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the DAPI staining protocol for adherent cells.

Caption: Workflow for DAPI staining of adherent cells.

Troubleshooting

-

High Background:

-

Weak Signal:

-

Cause: DAPI concentration may be too low, or the cells may not be adequately permeabilized.

-

Solution: Increase the DAPI concentration or optimize the permeabilization step. Ensure the DAPI stock solution has been stored correctly and has not degraded.[1]

-

-

Cell Detachment/Morphology Changes:

-

Cause: This is more common in live-cell staining where high concentrations of DAPI can be toxic.[13] Overly harsh fixation or permeabilization can also cause cell loss.

-

Solution: For live cells, consider using a less toxic nuclear stain like Hoechst 33342.[2][13] For fixed cells, ensure fixation and permeabilization steps are optimized and not overly aggressive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DAPI - Wikipedia [en.wikipedia.org]

- 4. biotium.com [biotium.com]

- 5. Can DAPI stain dead cells? | AAT Bioquest [aatbio.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. astorscientific.us [astorscientific.us]

- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. DAPI counterstain adherent cells/sections — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 12. bosterbio.com [bosterbio.com]

- 13. Reddit - The heart of the internet [reddit.com]

Protocol for DAPI Staining of Tissue Sections: A Detailed Guide for Researchers

Application Notes